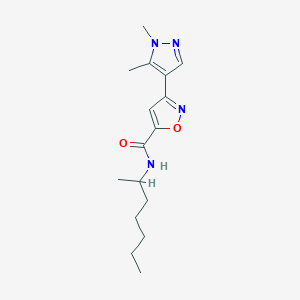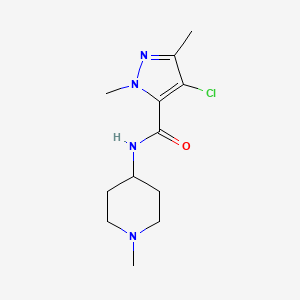
N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide
Descripción general
Descripción
N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as DCDPS and has been the subject of numerous studies aimed at elucidating its mechanism of action and potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of DCDPS involves the formation of a covalent bond between the compound and the active site of the target enzyme. This results in the inhibition of enzyme activity and subsequent disruption of the physiological processes in which the enzyme is involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DCDPS are dependent on the specific enzyme that is targeted. For example, inhibition of carbonic anhydrase by DCDPS results in a decrease in the production of bicarbonate ions, which can lead to a decrease in the pH of the blood. Inhibition of acetylcholinesterase and butyrylcholinesterase by DCDPS can lead to an accumulation of acetylcholine and subsequent overstimulation of the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DCDPS in lab experiments is its potent inhibitory activity against a variety of enzymes. This makes it a valuable tool for studying the physiological processes in which these enzymes are involved. However, one limitation of using DCDPS is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are numerous potential future directions for research on DCDPS. One area of interest is the development of DCDPS analogs with improved pharmacological properties, such as increased potency and decreased toxicity. Another area of interest is the identification of new target enzymes for DCDPS, which could lead to the discovery of novel therapeutic applications for this compound. Additionally, further research is needed to fully elucidate the mechanism of action of DCDPS and its effects on physiological processes.
Aplicaciones Científicas De Investigación
DCDPS has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a variety of enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes are involved in a wide range of physiological processes and are implicated in numerous diseases, including Alzheimer's disease, glaucoma, and epilepsy.
Propiedades
IUPAC Name |
N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2S/c11-9-2-1-3-10(12)8(9)6-16(14,15)13-7-4-5-7/h1-3,7,13H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOKOJJUWSBUNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethylbenzamide](/img/structure/B4655912.png)

![N-[1-[cyano(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)methyl]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B4655946.png)
![methyl 2-[({[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4655953.png)
![4-[(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B4655955.png)
![1-[(3-nitrophenyl)sulfonyl]-1H-pyrrole](/img/structure/B4655962.png)
![4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide](/img/structure/B4655966.png)
![N-[3-({[(2-bromophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B4655974.png)
![4-[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoyl]morpholine](/img/structure/B4655982.png)


![2-({5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4655996.png)